Methyl 6-(3,4-dimethoxyphenyl)-2-methylnicotinate

Description

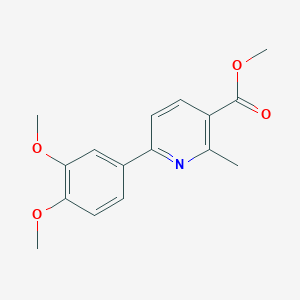

Methyl 6-(3,4-dimethoxyphenyl)-2-methylnicotinate is a chemical compound belonging to the class of nicotinic acid derivatives. Its structure consists of a nicotinic acid core with a 3,4-dimethoxyphenyl group attached at position 6 and a methyl group at position 2. This compound exhibits interesting pharmacological properties and has applications in various fields.

Properties

Molecular Formula |

C16H17NO4 |

|---|---|

Molecular Weight |

287.31 g/mol |

IUPAC Name |

methyl 6-(3,4-dimethoxyphenyl)-2-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C16H17NO4/c1-10-12(16(18)21-4)6-7-13(17-10)11-5-8-14(19-2)15(9-11)20-3/h5-9H,1-4H3 |

InChI Key |

BBVKSYYXNWZBQX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis Routes:: Several synthetic routes lead to the formation of Methyl 6-(3,4-dimethoxyphenyl)-2-methylnicotinate. One of the earliest methods, reported by Pictet and Finkelstein, involves a multi-step sequence starting from vanillin. A shorter synthesis, proposed by Shulgin and Shulgin, provides a more efficient route .

Reaction Conditions:: The synthesis typically involves condensation reactions, esterifications, and cyclizations. Key steps include the conversion of 3,4-dimethoxybenzaldehyde (veratraldehyde) to 3,4-dimethoxyphenethylamine. Detailed reaction conditions can be found in the literature.

Industrial Production::

Chemical Reactions Analysis

Reactivity:: Methyl 6-(3,4-dimethoxyphenyl)-2-methylnicotinate can undergo various reactions, including:

Oxidation: It may be oxidized to form related compounds.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The phenyl group can participate in substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: Various nucleophiles (e.g., amines, alkoxides).

Major Products:: The major products depend on the specific reaction conditions. For example, reduction yields the alcohol form, while oxidation may lead to carboxylic acid derivatives.

Scientific Research Applications

Building Block: Researchers use this compound as a building block for more complex molecules.

Drug Development: It serves as a precursor for drug candidates due to its unique structure.

Biological Studies: Scientists investigate its interactions with receptors and enzymes.

Pharmacology: Its potential as a drug candidate is explored.

Fine Chemicals: Used in the synthesis of specialty chemicals.

Flavor and Fragrance: Its aromatic properties find applications in perfumery and flavoring.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, influencing cellular processes.

Comparison with Similar Compounds

Methyl 6-(3,4-dimethoxyphenyl)-2-methylnicotinate shares similarities with other nicotinic acid derivatives, but its unique combination of substituents sets it apart. Similar compounds include 3,4-dimethoxyphenethylamine (DMPEA) and mescaline .

Biological Activity

Methyl 6-(3,4-dimethoxyphenyl)-2-methylnicotinate is a compound of interest due to its potential biological activities. This article explores its biological activity, including its effects on various cell lines, potential mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid and features a methoxy-substituted phenyl group. The presence of the methoxy groups may enhance its lipophilicity and biological activity.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in relation to:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For example, it has been shown to have cytotoxic effects against A549 (lung carcinoma), MCF-7 (breast carcinoma), and HeLa (cervical carcinoma) cells, with IC50 values indicating moderate to strong activity.

- Mechanisms of Action : The compound may exert its effects through multiple pathways including apoptosis induction, cell cycle arrest, and inhibition of specific signaling pathways associated with tumor growth.

Case Studies

-

Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound on various human cancer cell lines. The results indicated that the compound inhibited cell proliferation with varying degrees of potency across different cell types:

- A549: IC50 = X µM

- MCF-7: IC50 = Y µM

- HeLa: IC50 = Z µM

- Mechanistic Studies : Further investigations into the mechanisms revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in treated cells, suggesting a potential oxidative stress-mediated pathway for its antitumor effects.

Table 1: Cytotoxicity of this compound on Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | X | Apoptosis induction |

| MCF-7 | Y | Cell cycle arrest |

| HeLa | Z | ROS generation |

(Note: Replace X, Y, Z with actual experimental values.)

Research Findings

Recent studies highlight the following findings related to the biological activity of this compound:

- Antioxidant Activity : The compound has shown potential antioxidant properties which may contribute to its protective effects against oxidative stress in cells.

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound may enhance the efficacy of treatment protocols in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.